molecular formula C21H14BrNO B14418000 5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole CAS No. 83959-65-3

5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole

Cat. No.: B14418000
CAS No.: 83959-65-3
M. Wt: 376.2 g/mol
InChI Key: AWMNZYIFWNEFGC-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound consists of a biphenyl group, a bromophenyl group, and an oxazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.

    Industry: The compound’s unique properties can be leveraged in materials science and nanotechnology for developing new materials and devices.

Properties

CAS No.

83959-65-3

Molecular Formula

C21H14BrNO

Molecular Weight

376.2 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C21H14BrNO/c22-19-12-10-18(11-13-19)21-23-14-20(24-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H

InChI Key

AWMNZYIFWNEFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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